![molecular formula C10H26N2Si B15342305 Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- CAS No. 17940-08-8](/img/structure/B15342305.png)
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-
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Overview
Description
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, also known as N,N'-di-tert-butylsilanediamine, is a chemical compound with the molecular formula C8H22N2Si and a molecular weight of 174.36 g/mol. This compound is characterized by its silicon atom bonded to two nitrogen atoms, each of which is further substituted with tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, typically involves the reaction of dichlorosilane (SiH2Cl2) with tert-butylamine (C4H9NH2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of silanediols and silicic acids.
Reduction: Production of silanes and other silicon-based compounds.
Substitution: Generation of various substituted silanes and amines.
Scientific Research Applications
There seems to be some ambiguity regarding the precise chemical compound of interest. The query specifies "Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-", but some search results refer to "Silanediamine, N,N'-bis(1,1-dimethylethyl)-" without the "1,1-dimethyl" modification . To address this, the applications of both compounds will be discussed, clarifying where the "1,1-dimethyl" variant is specifically relevant.
Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Overview:
Silanediamine, N,N'-bis(1,1-dimethylethyl)-, also known as N,N'-diisopropyl-1,1-dimethylethylenediamine (DIPED), with the molecular formula C₈H₂₀N₂Si, is a silane compound featuring two tert-butyl groups attached to nitrogen atoms . This structural characteristic influences its chemical behavior and applications.
Applications:
- Crosslinking Agent in Polymer Chemistry: It can be used as a crosslinking agent in polymer chemistry due to its two primary amine groups, which react with functional groups on polymer chains to form covalent bonds, creating a three-dimensional network structure. This enhances the mechanical properties, such as tensile strength and thermal stability, of polymers like epoxies, polyurethanes, and silicones.
- Curing Agent in Silicone Sealants: It acts as a curing agent in the production of silicone sealants, reacting with silicone precursors to initiate a condensation reaction that forms siloxane (Si-O-Si) bonds. These bonds give the sealant its elastomeric properties, making it flexible and resistant to environmental factors.
- Precursor for Functionalized Silanes: It serves as a precursor for synthesizing various functionalized silanes. Reacting it with different functional groups (epoxy, methacrylate, or thiol) allows researchers to create silanes tailored for specific applications such as surface modification, adhesion promotion, and composite materials development .
- Catalyst Support: The two amine groups in Silanediamine, N,N'-bis(1,1-dimethylethyl)- make it a potential support for transition metal catalysts. By attaching a metal catalyst to the amine groups, heterogeneous catalysts can be created, offering benefits like ease of separation and reusability.
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-
Overview:
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- is a related compound .
Mechanism of Action
The mechanism by which Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, and can participate in various biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, is compared with other similar compounds to highlight its uniqueness:
Bis(trimethylsilyl)amine: Similar structure but with trimethylsilyl groups instead of tert-butyl groups.
Bis(ethylmethylsilyl)amine: Contains ethylmethylsilyl groups, differing in steric and electronic properties.
Bis(propylmethylsilyl)amine: Features propylmethylsilyl groups, offering different reactivity and applications.
These compounds share the common feature of silicon-nitrogen bonds but differ in their substituents, leading to variations in their chemical behavior and applications.
Biological Activity
Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- (CAS No. 186598-40-3) is a silane compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
Silanediamine has the following chemical specifications:
- Molecular Formula : C₈H₂₂N₂Si
- Molecular Weight : 174.36 g/mol
- Density : 0.816 g/cm³
- Boiling Point : 187.1 °C at 760 mmHg
- Flash Point : 66.96 °C
- Polar Surface Area : 24.06 Ų
Structural Information
The compound can be represented using the following structural formulas:
- SMILES : CC(C)(C)N[SiH₂]NC(C)(C)C
- InChI : InChI=1/C₈H₂₂N₂Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H₂,1-6H₃
Silanediamine compounds are known to exhibit various biological activities, primarily due to their amine functional groups which can interact with biological macromolecules. These interactions can lead to:
- Antioxidant Activity : Silanediamines may scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that silanediamines possess antimicrobial properties against certain bacteria and fungi.
Toxicity Studies
Research on the toxicity of Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- indicates that it may have varying effects depending on concentration and exposure duration. Key findings include:
- Acute Toxicity : Studies show that high doses can lead to adverse effects in animal models.
- Chronic Toxicity : Long-term exposure studies are required to fully understand its chronic effects on human health and the environment.
Study Type | Findings |
---|---|
Acute Toxicity | High doses cause significant adverse effects in animal models . |
Chronic Toxicity | Long-term effects remain largely unstudied but warrant further research . |
Case Studies
Several case studies have explored the biological applications of silanediamines:
- Antioxidant Studies : Research demonstrated that silanediamines could effectively reduce oxidative damage in cellular models, suggesting potential applications in therapeutic settings.
- Antimicrobial Efficacy : A study reported the effectiveness of silanediamines against specific bacterial strains, indicating their potential use as antimicrobial agents in pharmaceutical formulations.
- Environmental Impact Assessments : Evaluations of silanediamines in aquatic environments showed varying degrees of toxicity to aquatic organisms, necessitating further investigation into their environmental safety .
Properties
CAS No. |
17940-08-8 |
---|---|
Molecular Formula |
C10H26N2Si |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
N-[(tert-butylamino)-dimethylsilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11-12H,1-8H3 |
InChI Key |
LREMVJGWYSKMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)NC(C)(C)C |
Origin of Product |
United States |
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